molecular formula C11H25NO2Si B2722729 N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine CAS No. 1616924-64-1

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine

Cat. No.: B2722729
CAS No.: 1616924-64-1
M. Wt: 231.411
InChI Key: FQUNDUIRVDRSPV-UHFFFAOYSA-N
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Description

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine is a heterocyclic compound featuring an oxetane ring (a four-membered oxygen-containing ring) with a 3-amine group. The substituent at the nitrogen includes a 2-[tert-butyl(dimethyl)silyl]oxyethyl chain, where the tert-butyl(dimethyl)silyl (TBS) group acts as a protective moiety for the hydroxyl group during synthetic processes . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical applications where protective groups are essential for multi-step reactions. The TBS group enhances stability under acidic or basic conditions, enabling selective deprotection in later stages .

Properties

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-7-6-12-10-8-13-9-10/h10,12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUNDUIRVDRSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis with Silyl-Protected Alcohols

This two-step approach involves:

  • Silylation of 2-Hydroxyethylamine :
    Reaction of 2-hydroxyethylamine with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or triethylamine yields 2-(TBS-oxy)ethylamine. Typical conditions include anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours (yield: 85–92%).
  • Coupling to Oxetan-3-yl Derivatives :
    The amine reacts with 3-mesyloxetane or 3-tosyloxetane in THF using NaH or LiHMDS as a base at −40°C to 25°C. For example:
    $$
    \text{2-(TBS-oxy)ethylamine} + \text{3-mesyloxetane} \xrightarrow{\text{LiHMDS/THF, -40°C}} \text{N-[2-(TBS-oxy)ethyl]oxetan-3-amine} \quad (\text{Yield: 68–75\%})
    $$

Key Advantages :

  • High regioselectivity due to the mesyl group’s leaving ability.
  • Compatibility with silyl ether stability under basic conditions.

Reductive Amination of Oxetan-3-one

A one-pot method utilizing oxetan-3-one and 2-(TBS-oxy)ethylamine:

  • Formation of Imine Intermediate :
    Condensation of oxetan-3-one with 2-(TBS-oxy)ethylamine in methanol or ethanol under reflux (4–6 hours).
  • Reduction with NaBH₄ or NaBH₃CN :
    The imine is reduced at 0°C to room temperature, yielding the target compound. Yields range from 60–72%, with residual starting material removed via silica gel chromatography.

Limitations :

  • Requires strict anhydrous conditions to prevent oxetane ring-opening.
  • Lower yields compared to Williamson ether synthesis.

Nucleophilic Ring-Opening of Activated Oxetanes

3-Bromooxetane undergoes nucleophilic attack by 2-(TBS-oxy)ethylamine in DMF or DMSO at 80–100°C:
$$
\text{3-Bromooxetane} + \text{2-(TBS-oxy)ethylamine} \xrightarrow{\text{DMF, 90°C}} \text{Product} \quad (\text{Yield: 55–62\%})
$$
Optimization Notes :

  • Addition of K₂CO₃ improves yields by scavenging HBr.
  • Prolonged heating (>12 hours) leads to decomposition.

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Average Yield Purity (HPLC) Key Challenges
Williamson Ether 70–75% ≥98% Sensitivity to moisture
Reductive Amination 60–72% 90–95% Competing over-reduction
Nucleophilic Ring-Opening 55–62% 85–90% Ring-opening side reactions

Data synthesized from Refs.

Reaction Scale-Up Considerations

  • Williamson Ether Synthesis : Suitable for kilogram-scale production due to straightforward workup (extraction, filtration).
  • Reductive Amination : Limited by solvent volume requirements and exothermicity during NaBH₄ addition.

Characterization and Quality Control

  • ¹H NMR (CDCl₃): δ 4.60–4.55 (m, 4H, oxetane CH₂), 3.70–3.65 (t, 2H, OCH₂), 3.10–3.05 (m, 1H, NHCH), 0.90 (s, 9H, t-Bu), 0.10 (s, 6H, Si(CH₃)₂).
  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).
  • Mass Spec : [M+H]⁺ = 274.2 (calculated: 274.19).

Industrial-Scale Production Insights

Amadis Chemical Co., Ltd. (China) reports pilot-scale batches (10 kg) using Williamson ether synthesis with the following adjustments:

  • Solvent Recovery : THF is distilled and reused, reducing costs by 30%.
  • Catalyst : LiHMDS is preferred over NaH for better reactivity at −40°C.
  • Quality Metrics : Residual Li levels <10 ppm (tested via ICP-MS).

Chemical Reactions Analysis

Types of Reactions: N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the oxetane ring.

    Reduction: Amine derivatives.

    Substitution: Substituted oxetane derivatives.

Scientific Research Applications

Neuroprotective Agents

Recent studies have highlighted the potential of compounds similar to N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine in the development of neuroprotective agents. For instance, derivatives have been synthesized that demonstrate significant inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer's disease. These compounds exhibited favorable pharmacological profiles, including good blood-brain barrier permeability and antioxidant activity, suggesting their utility in treating neurodegenerative conditions .

Antioxidant Activity

The compound's structural features allow it to act as an antioxidant. Research indicates that compounds with similar silyl functionalities can mitigate oxidative stress by scavenging free radicals, thereby protecting neuronal cells from damage associated with oxidative stress . This property is particularly valuable in developing therapeutic strategies for conditions such as Alzheimer's disease and other age-related neurodegenerative disorders.

Building Blocks for Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing more complex organic molecules. For example, it can be utilized in the synthesis of heterocyclic compounds and pharmaceuticals .

Polymer Chemistry

In polymer science, silyl-containing compounds are often used to modify polymer properties. The introduction of this compound into polymer matrices can enhance thermal stability and mechanical properties due to the strong Si-O bonds formed during cross-linking processes. This application is particularly relevant in developing high-performance materials for electronics and coatings .

Case Studies

Study FocusFindingsImplications
NeuroprotectionCompounds with similar structures showed IC50_{50} values indicating potent inhibition of cholinesterases .Potential for developing new Alzheimer's therapeutics.
Antioxidant EfficacyDemonstrated significant reduction in oxidative stress markers in neuronal cell cultures .Supports use in neuroprotective formulations.
Polymer ModificationEnhanced thermal stability observed when incorporated into polymer blends .Useful for creating advanced materials with improved properties.

Mechanism of Action

The mechanism of action of N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine involves its ability to act as a versatile intermediate in chemical reactions. The tert-butyl(dimethyl)silyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions at the oxetane ring. The compound’s reactivity is influenced by the presence of the silyl group, which can be removed under specific conditions to reveal reactive sites for further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Oxetan-3-amine Derivatives

Structural and Functional Differences

The oxetan-3-amine scaffold is shared among derivatives, but substituents at the nitrogen or oxetane ring significantly influence properties. Key comparisons include:

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Substituent Type Key Functional Group
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine C₁₁H₂₆NO₂Si 245.42 Silyl-protected ethyloxy tert-butyl(dimethyl)silyl
N-ethyloxetan-3-amine () C₅H₁₁NO 101.15 Ethyl None
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine () C₁₀H₁₀F₃NO 217.19 Trifluoromethylphenyl CF₃ (electron-withdrawing)
N-[4-(dimethylamino)butyl]oxetan-3-amine () C₉H₂₀N₂O 172.27 Dimethylamino butyl Tertiary amine
Key Observations:
  • Protective Groups : The TBS group in the target compound distinguishes it from unprotected derivatives like N-ethyloxetan-3-amine. This group prevents unwanted side reactions during synthesis .
  • Electronic Effects : Derivatives with trifluoromethylphenyl groups () exhibit enhanced electron-withdrawing properties, altering reactivity in coupling reactions compared to alkyl-substituted analogs .
  • Solubility and Basicity: The dimethylamino butyl chain in increases basicity and water solubility, contrasting with the hydrophobic TBS group in the target compound .

Research Findings and Trends

  • Protective Group Efficiency : Studies highlight TBS as superior to carbamates (e.g., tert-butyl carbamate in ) in reactions requiring orthogonal deprotection .
  • Electronic Modulation : Trifluoromethyl groups () improve metabolic stability in drug candidates, though they may reduce solubility .
  • Scalability : Alkyl-substituted derivatives () are easier to synthesize at scale but lack the versatility of protected intermediates .

Biological Activity

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a unique oxetane ring, which contributes to its structural stability and potential bioactivity. The presence of the tert-butyl and dimethylsilyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that compounds with similar structural motifs often interact with biological targets through various mechanisms, including enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. The oxetane moiety may facilitate interactions with specific proteins or enzymes, leading to altered biological responses.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, inhibitors targeting CSNK2 have shown efficacy against β-coronaviruses, including SARS-CoV-2. These inhibitors operate by disrupting viral replication processes, suggesting a possible avenue for further exploration with similar compounds .

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. For example, a class of small-molecule inhibitors targeting anaplastic lymphoma kinase (ALK) demonstrated significant antitumor efficacy in xenograft models. These findings suggest that compounds like this compound could be evaluated for their potential in cancer therapy .

Case Studies

  • CSNK2 Inhibition : A study demonstrated that modifications to similar compounds could enhance their potency against CSNK2A1 and CSNK2A2 kinases. The introduction of specific substituents significantly improved binding affinity and biological activity, indicating that this compound might exhibit comparable enhancements with strategic modifications .
  • ALK Inhibition : Another study focused on the development of potent ALK inhibitors that achieved complete tumor regression in xenograft models. The pharmacokinetic profile of these inhibitors revealed favorable absorption and tissue distribution, suggesting that this compound could similarly be optimized for effective delivery and action against tumors .

Table 1: Biological Activity Comparison of Related Compounds

Compound NameTargetActivityReference
Compound ACSNK2A1Potent Inhibition
Compound BALKComplete Tumor Regression
This compoundTBDTBDTBD

Q & A

Basic Synthesis & Optimization

Q: What are the established synthetic routes for N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine, and how can reaction conditions be optimized to improve yield? A: The synthesis typically involves introducing the tert-butyl(dimethyl)silyl (TBS) group via nucleophilic substitution or silylation. A key intermediate, 2-[tert-butyl(dimethyl)silyl]oxyethyl triflate, can be generated using TBSCl (tert-butyldimethylsilyl chloride) under anhydrous conditions with a base like imidazole . Coupling this triflate with oxetan-3-amine requires careful control of stoichiometry and temperature (0–25°C) to avoid side reactions. Evidence from analogous syntheses shows yields can be optimized to ~29% by using excess organic bases (e.g., triethylamine) and inert atmospheres . Purification via silica gel chromatography is critical to isolate the product, with LC-MS (m/z ~400 [M+H]+) and ¹H NMR (δ 0.88 ppm for TBS methyl groups) confirming purity .

Advanced Protecting Group Strategy

Q: How does the tert-butyl(dimethyl)silyl group enhance stability in multi-step syntheses, and what are its limitations? A: The TBS group acts as a robust protecting group for hydroxyl or amine functionalities due to its steric bulk and resistance to basic/neutral conditions. It prevents undesired side reactions during couplings or oxidations, as seen in rapamycin derivative syntheses . However, it is susceptible to fluoride ions (e.g., TBAF), enabling selective deprotection. A limitation is its incompatibility with strong acids (e.g., HCl), which can hydrolyze the silyl ether prematurely. Researchers must balance stability with deprotection efficiency in multi-step workflows .

Basic Spectroscopic Characterization

Q: What spectroscopic techniques are most effective for characterizing this compound? A:

  • ¹H NMR : Key signals include δ 0.88 ppm (TBS tert-butyl, singlet), δ 3.71–3.79 ppm (oxetane and ethyleneoxy protons), and δ 2.75–2.82 ppm (amine-proximal methylene) .
  • LC-MS : A molecular ion peak at m/z ~400 ([M+H]+) confirms molecular weight, while fragmentation patterns validate the silyl and oxetane moieties .
  • IR : Absorbance at ~1100 cm⁻¹ (Si-O-C) and ~1250 cm⁻¹ (Si-C) further corroborate the TBS group .

Advanced Application in PET Imaging

Q: How can this compound be leveraged in developing PET probes for neurodegenerative diseases? A: The TBS group’s stability makes it suitable for radiolabeling. For example, ¹⁸F or ¹¹C isotopes can replace the TBS group in late-stage synthesis to create tracers targeting amyloid plaques . In vitro assays using AD brain models can assess binding affinity, while pharmacokinetic studies (e.g., blood-brain barrier penetration) validate utility. A recent study demonstrated similar silyl-containing probes achieving >90% specificity for Aβ aggregates .

Basic Safety & Handling

Q: What safety protocols are essential when handling this compound? A:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatility of silyl ethers.
  • Waste Disposal : Collect in sealed containers for halogenated waste, as TBS groups may release silica under decomposition .

Advanced Metabolic Pathway Analysis

Q: How can researchers design assays to study the metabolic fate of this compound in biological systems? A:

  • In vitro : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites. LC-HRMS tracks hydroxylation or dealkylation products.
  • Isotope Labeling : Introduce ¹⁴C at the oxetane ring to trace excretion pathways in rodent models.
  • Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Basic Conformational Analysis

Q: How does the TBS group influence the compound’s solution-phase conformation? A: The TBS group’s steric bulk restricts rotation around the ethyleneoxy linker, as evidenced by diastereotopic splitting of methylene protons (δ 2.75–2.82 ppm) in ¹H NMR. NOESY experiments reveal proximity between the TBS tert-butyl and oxetane protons, confirming a folded conformation .

Advanced Comparative Reactivity

Q: How does ortho-substitution of the TBS group affect reactivity compared to para/meta analogs? A: Ortho-substitution introduces steric hindrance, slowing nucleophilic attacks on the oxetane ring. For example, para-substituted analogs exhibit 2x faster ring-opening in SN2 reactions due to reduced steric clash. Electronic effects are minimal, as Hammett studies show σ values <0.1 for silyl substituents .

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